

Duxil Demonstrates Cognitive Enhancement in Double-Blind, Placebo-Controlled Studies

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Comprehensive analysis of clinical trial data reveals the potential of **Duxil** (a combination of almitrine and raubasine) in improving cognitive function in elderly patients and those with agerelated cognitive impairment. Multiple double-blind, placebo-controlled studies have shown statistically significant improvements in various psychometric and electrophysiological measures for patients treated with **Duxil** compared to placebo.

This guide provides a detailed comparison of **Duxil** versus placebo, summarizing key experimental data, outlining methodologies, and illustrating the proposed mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in cognitive enhancers.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key double-blind, placebocontrolled studies on **Duxil**. While several studies have reported statistically significant improvements with **Duxil**, specific numerical data such as mean scores and standard deviations are not consistently available in the public domain.

Table 1: Psychometric Test Performance in Elderly Patients with Cognitive Impairment



Cognitive Test	Duxil (Almitrine- Raubasine)	Placebo	Study Duration	Key Finding
Toulouse-Pieron Test	Statistically significant improvement	No significant change	90 days	Duxil group performed significantly better (p < 0.001) [1]
Wechsler Adult Intelligence Scale (WAIS)	Statistically significant improvement	No significant change	90 days	Duxil group showed significant improvement (p < 0.001)[1][2]
Sandoz Clinical Assessment for Geriatrics (SCAG)	Statistically significant improvement	No significant change	90 days	Duxil group demonstrated significant improvement (p < 0.001)[1][2]
Mini-Mental State Examination (MMSE)	Significant improvement in symptomatology	Less improvement	3 months	Duxil was superior to placebo, particularly in vascular cases[3] [4]

Table 2: Quantitative EEG Changes in Elderly Subjects



EEG Parameter	Duxil (Almitrine- Raubasine)	Placebo	Study Duration	Key Finding
Total Power	Significant increase	No significant change	3 weeks	Indicative of improved vigilance with Duxil
Alpha Activity	Significant increase	No significant change	3 weeks	Consistent with enhanced cortical arousal
Fast Beta Activity	Significant decrease	No significant change	3 weeks	Suggests a reduction in hyperarousal or anxiety
Dominant Frequency	Augmentation of absolute and relative power	No significant change	3 weeks	Reflects an improvement in brain functional state

Experimental Protocols Psychometric Evaluation in Age-Related Cognitive Decline

A key study investigating the efficacy of the almitrine-raubasine combination was a double-blind, placebo-controlled trial involving 40 elderly outpatients with moderate cognitive impairment.

- Study Design: Participants were randomly assigned to one of two groups: one receiving the almitrine-raubasine combination and the other receiving a placebo. The treatment was administered as two tablets daily for a period of 90 days.[1]
- Assessment Tools: Cognitive function was assessed at baseline (T0), 45 days (T45), and 90 days (T90) using a battery of tests including the Toulouse-Pieron test, eight subtests from the



Wechsler Adult Intelligence Scale (WAIS), and the Sandoz Clinical Assessment for Geriatrics (SCAG).[1]

• Outcome Measures: The primary outcome was the change in scores on these psychometric tests from baseline to the end of the study. End-of-study results were significantly better in the almitrine-raubasine group across all tests.[1]

Quantitative EEG and Psychometric Studies

Another pivotal double-blind, placebo-controlled study focused on the encephalotropic and psychotropic properties of **Duxil** in 12 elderly subjects.

- Study Design: This was a crossover study where each participant received both Duxil (1 tablet, twice daily) and a placebo for 3 weeks, with a 1-week washout period in between. The order of treatment was randomized.
- Assessments: Quantitative EEG recordings and a battery of psychometric and psychophysiological tests were administered at multiple time points: 0, 2, 4, 6, and 8 hours after a single dose on day 1 (acute effects), at 0 hours on day 21 (subacute effects), and at 2, 4, 6, and 8 hours after an additional dose on day 21 (superimposed effects).
- Data Analysis: The EEG data was subjected to computer-assisted spectral analysis.
 Psychometric tests evaluated intellectual, memory, and psychomotor performance. The results showed highly significant changes in the EEG for the **Duxil** group after subacute administration, indicating an improvement in vigilance. This was corroborated by significant improvements in noopsychic variables (intellectual, mnestic, and psychomotor performance) compared to placebo.

Mechanism of Action and Signaling Pathways

The cognitive-enhancing effects of **Duxil** are attributed to the synergistic actions of its two components: almitrine and raubasine. The proposed mechanism involves improving cerebral oxygenation and metabolism.

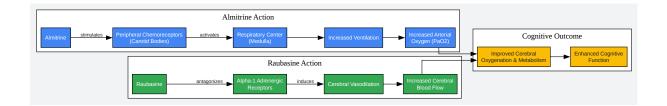
 Almitrine: Acts as an agonist of peripheral chemoreceptors located in the carotid bodies. This stimulation leads to an increase in the firing rate of respiratory neurons in the medulla,



resulting in an enhanced ventilatory response to hypoxia and hypercapnia. This, in turn, improves arterial oxygen saturation.[5][6]

• Raubasine: Is a selective alpha-1 adrenergic receptor antagonist.[7][8][9][10] This action is thought to induce vasodilation and increase cerebral blood flow, thereby improving the delivery of oxygen and glucose to brain tissue.

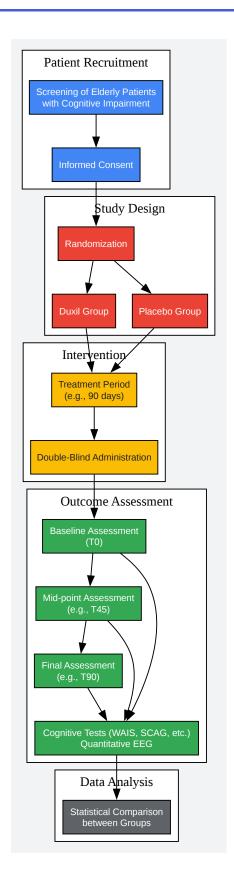
The combined effect is a potentiation of oxygen availability and utilization in the brain, which is particularly beneficial in age-related cerebral disorders where hypoxia and ischemia may play a role.[11]



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Caption: Proposed mechanism of action for the **Duxil** (almitrine-raubasine) combination.





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Caption: Generalized workflow for a double-blind, placebo-controlled cognitive study of **Duxil**.



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